((E)-3-Chloro-1-methyl-propenyl)-benzene
Description
Molecular Architecture and Stereochemical Significance of ((E)-3-Chloro-1-methyl-propenyl)-benzene
The molecular framework of this compound is characterized by a benzene (B151609) ring substituted with a 3-chloro-1-methyl-propenyl group. Its chemical formula is C₁₀H₁₁Cl, and it has a molecular weight of approximately 166.65 g/mol . nist.gov The IUPAC name for this compound is [(E)-4-chlorobut-2-en-2-yl]benzene. nist.gov
The "(E)" designation in its name is of crucial stereochemical importance. It refers to the entgegen (opposite) configuration of the substituents around the carbon-carbon double bond in the propenyl chain. Specifically, the higher priority groups on each carbon of the double bond are on opposite sides. This geometric isomerism significantly influences the molecule's physical properties and its reactivity in stereospecific reactions. The trans, or (E), configuration is generally more stable than the cis, or (Z), isomer due to reduced steric hindrance between the substituents on the double bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁Cl |
| Molecular Weight | 166.65 g/mol |
| IUPAC Name | [(E)-4-chlorobut-2-en-2-yl]benzene |
| CAS Number | 1794-51-0 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Data sourced from PubChem. nist.gov
Spectroscopic data further elucidates the molecular structure of this compound. While specific spectra are not detailed in readily available literature, general principles suggest that its ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the sp² carbons of the double bond, the methyl group, and the carbon bearing the chlorine atom. The IR spectrum would likely exhibit absorption bands corresponding to C-H bonds of the aromatic ring and the alkenyl group, the C=C double bond, and the C-Cl bond.
Importance of Chloroalkenylbenzene Frameworks as Synthetic Intermediates
Chloroalkenylbenzene frameworks, such as this compound, are highly valued as synthetic intermediates in organic chemistry. Their utility stems from the reactivity of the vinyl chloride moiety, which can participate in a variety of chemical transformations.
One of the most significant applications of vinyl halides is in cross-coupling reactions . These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon bonds. For instance, chloroalkenylbenzenes can be used in Suzuki, Stille, and Heck couplings to introduce new alkyl, aryl, or vinyl groups at the position of the chlorine atom. This versatility is fundamental in building complex molecular skeletons from simpler precursors.
Furthermore, the double bond in the propenyl chain offers another site for chemical modification. It can undergo addition reactions, allowing for the introduction of various functional groups across the double bond. The presence of both a reactive C-Cl bond and a modifiable C=C bond makes chloroalkenylbenzenes powerful tools for synthetic chemists.
Historical Context and Evolution of Research on Related Vinyl Halides
The study of vinyl halides has a rich history, with early research focusing on the synthesis and polymerization of the simplest member, vinyl chloride. The discovery of polyvinyl chloride (PVC) in the 19th century and its subsequent commercialization in the early 20th century marked a significant milestone, establishing vinyl halides as industrially important compounds. Vinyl chloride is typically produced by the dehydrochlorination of 1,2-dichloroethane.
Over the decades, research has expanded to include a wide array of substituted vinyl halides, including chloroalkenylbenzenes. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of vinyl halides in organic synthesis. These reactions provided a powerful and general method for forming C-C bonds with high stereoselectivity, further elevating the status of vinyl halides as key synthetic intermediates.
Vinylic halides are also found in nature, with a diverse range of vinylic chlorides and bromides being isolated from marine organisms. The study of these natural products has provided insights into their biological activity and has inspired the synthesis of novel halogenated compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI Key |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CCl)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for E 3 Chloro 1 Methyl Propenyl Benzene
Stereoselective and Stereospecific Synthesis of the (E)-Alkenyl Moiety
The creation of the (E)-alkenyl moiety with high stereoselectivity is paramount. Several powerful techniques have been developed to control the geometry of the double bond during its formation.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds with excellent stereocontrol. The Heck, Suzuki-Miyaura, and Negishi reactions are particularly relevant for the synthesis of substituted alkenes. nih.govnih.govwikipedia.org
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org For the synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene, a conceivable approach would involve the reaction of a phenyl halide with an appropriate chloro-substituted butene derivative. The reaction typically exhibits a high preference for the formation of the trans or (E)-isomer due to steric considerations in the transition state. mit.edu
The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound with an organohalide. nih.gov A potential route to the target molecule could involve the reaction of a phenylboronic acid with a vinyl halide such as (E)-1,3-dichloro-1-butene. The stereochemistry of the vinyl halide is generally retained throughout the reaction sequence.
The Negishi coupling employs an organozinc reagent and a palladium or nickel catalyst to couple with an organohalide. wikipedia.org This method is known for its high functional group tolerance and stereospecificity. A plausible synthetic route would be the coupling of a phenylzinc reagent with a stereodefined chloro-alkenyl halide. The Negishi coupling is particularly powerful for the synthesis of trisubstituted alkenes with high isomeric purity. nih.govnih.gov
A comparative overview of these methods is presented in the table below.
| Reaction | Catalyst | Coupling Partners | Key Advantages |
| Heck Reaction | Palladium | Alkene + Aryl/Vinyl Halide | High (E)-selectivity, operational simplicity. mit.edunih.gov |
| Suzuki-Miyaura Coupling | Palladium | Organoboron + Organohalide | Mild reaction conditions, commercial availability of reagents. nih.govbeilstein-journals.org |
| Negishi Coupling | Palladium or Nickel | Organozinc + Organohalide | High stereospecificity, broad substrate scope. wikipedia.orgnih.govorganic-chemistry.org |
While the target molecule itself is not chiral, the principles of asymmetric synthesis can be applied to control the stereochemistry of related intermediates. Asymmetric induction involves the use of a chiral auxiliary or catalyst to influence the formation of a new stereocenter. organic-chemistry.org In the context of synthesizing a specific alkene isomer, chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one geometric isomer over the other.
Chirality transfer strategies involve the conversion of a chiral starting material into a chiral product, where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, an enantiomerically enriched allylic alcohol could be converted to an allylic chloride with retention or inversion of configuration, depending on the reaction mechanism.
Olefination reactions provide a direct method for the construction of carbon-carbon double bonds. The Wittig reaction and its modifications are classic examples. wikipedia.orgorganic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly known for its high (E)-selectivity, especially with stabilized ylides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. To synthesize this compound, one could envision the reaction of a chloro-substituted phosphonate with acetophenone. The HWE reaction generally provides excellent yields and selectivity for the thermodynamically more stable (E)-isomer. wikipedia.orgnih.gov
| Olefination Reaction | Reagents | Primary Product Stereochemistry |
| Wittig Reaction (unstabilized ylide) | Phosphonium ylide + Aldehyde/Ketone | (Z)-alkene wikipedia.orgnih.gov |
| Wittig Reaction (stabilized ylide) | Phosphonium ylide + Aldehyde/Ketone | (E)-alkene organic-chemistry.orgresearchgate.net |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion + Aldehyde/Ketone | (E)-alkene wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
Functional Group Transformations and Precursor-Based Syntheses
An alternative to constructing the double bond stereoselectively is to start with a precursor molecule and perform functional group transformations to arrive at the target compound.
Direct allylic halogenation of a suitable precursor alkene, such as (E)-1-phenyl-1-butene, could potentially yield the desired product. Reagents like N-chlorosuccinimide (NCS) are commonly used for allylic chlorination. However, controlling the regioselectivity of such reactions can be challenging, and mixtures of products may be obtained. libretexts.org The reaction conditions, such as temperature and the presence of radical initiators, can influence the outcome. libretexts.org Selenium-catalyzed olefin transpositional chlorination has also been reported as a method for regiocontrolled allylic functionalization. nih.gov
Propargyl and allenyl compounds are versatile intermediates in organic synthesis. For instance, a propargyl alcohol could undergo a reduction to an allylic alcohol, followed by conversion of the hydroxyl group to a chloride. Stereoselective reduction of the triple bond would be crucial to establish the desired (E)-geometry of the double bond. Alternatively, allenyl intermediates can be generated and subsequently transformed into allylic halides. Palladium-catalyzed reactions involving allenyl intermediates are known, although controlling the stereoselectivity can be complex. nih.gov
Selective Reactions at the Chloromethyl Group
The chloromethyl group in this compound is part of an allylic system, which imparts distinct reactivity. The position of the chlorine atom makes it a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. However, the nature of the allylic substrate means that these reactions can proceed through various mechanisms, including S_N_1, S_N_2, S_N_1', and S_N_2', potentially leading to a mixture of products. ucalgary.caspcmc.ac.in
Allylic chlorides are effective substrates for nucleophilic substitution, but the process can be complicated by allylic rearrangement, where the nucleophile attacks at the γ-carbon instead of the α-carbon, resulting in a product with a shifted double bond. ucalgary.caacs.org The regioselectivity of the attack is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. For an unsymmetrical allylic chloride like this compound, a nucleophile can attack at either of the two electron-deficient carbons of the allylic system. ucalgary.ca
Under conditions favoring a unimolecular (S_N_1) mechanism, the departure of the chloride ion forms a resonance-stabilized allylic carbocation. spcmc.ac.in This delocalized cation can then be attacked by a nucleophile at either end. spcmc.ac.in Attack at the less sterically hindered carbon is often favored. spcmc.ac.in In bimolecular (S_N_2) reactions, a strong nucleophile attacks the carbon bearing the chlorine in a concerted step. acs.org The alternative S_N_2' mechanism involves the nucleophile attacking the double bond's terminal carbon, also in a single step, leading to the rearranged product. spcmc.ac.in
The following table summarizes outcomes for typical nucleophilic substitution reactions on allylic chlorides, which are applicable to the chloromethyl group of the target compound.
| Nucleophile | Reaction Type | Potential Product(s) | Key Influencing Factors |
|---|---|---|---|
| Hydroxide (OH⁻) | Hydrolysis | Allylic Alcohols (Direct and Rearranged) | Solvent polarity, reaction mechanism (S_N_1 vs. S_N_2) spcmc.ac.in |
| Cyanide (CN⁻) | Cyanation | Allylic Nitriles (Direct and Rearranged) | Steric hindrance at electrophilic centers spcmc.ac.in |
| Amines (R-NH₂) | Amination | Allylic Amines (Direct and Rearranged) | Strength and bulkiness of the amine nucleophile |
| Thiolates (RS⁻) | Thiolation | Allylic Sulfides (Direct and Rearranged) | "Softness" of the nucleophile favoring S_N_2' researchgate.net |
| Carboxylates (RCOO⁻) | Esterification | Allylic Esters (Direct and Rearranged) | Catalyst choice (e.g., Palladium complexes) organic-chemistry.org |
Research into site-selective reactions on allylic chlorides has demonstrated that molecular containers or specific catalysts can be employed to control the product distribution between direct substitution and allylic rearrangement products. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Routes
The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry. This involves developing protocols that are more energy-efficient, generate less waste, and utilize less hazardous substances. nih.gov Key areas of progress include the use of alternative reaction media and the application of biocatalysis.
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov To this end, performing reactions in water or under solvent-free conditions presents a sustainable alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. Research has shown that water can promote certain allylic nucleophilic substitution reactions without the need for a transition metal catalyst. rsc.org For example, the allylic alkylation and amination of (E)-1,3-diphenylallyl acetate (B1210297) have been successfully carried out in water, yielding excellent product yields. rsc.org
Solvent-free, or solid-state, reactions represent another significant green methodology. These reactions often proceed more efficiently and rapidly than their solution-phase counterparts, minimizing waste and simplifying product purification. rsc.org Metal-mediated allylations of carbonyl compounds have been achieved under solvent-free conditions, resulting in good to excellent yields of homoallylic alcohols. rsc.org These approaches reduce the environmental impact by eliminating solvent waste and often allow for easier recovery and recycling of catalysts. rsc.org
| Green Approach | Reaction Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Media | Allylic Nucleophilic Substitution | Water as solvent, often mild temperatures | Reduced toxicity, non-flammable, cost-effective, potentially catalyst-free | rsc.org |
| Solvent-Free | Metal-Mediated Allylation | Neat reactants, sometimes with grinding or gentle heating | Minimal waste, high reaction rates, easy product isolation, potential for catalyst recycling | rsc.orgrsc.org |
| Aqueous Media | Intramolecular Amination of Allylic Alcohols | Aqueous HCl solution as solvent | Metal-free, efficient synthesis of nitrogen-containing heterocycles | acs.org |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions (ambient temperature and pressure), and environmental compatibility. nih.govnih.gov For a molecule like this compound, which can be a precursor to chiral compounds, biocatalysis provides powerful tools for stereoselective synthesis.
A primary biocatalytic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. wikipedia.org Lipases are commonly used for the kinetic resolution of racemic allylic alcohols (precursors to or derivatives of allylic chlorides) through enantioselective acylation. nih.gov
To overcome the theoretical 50% yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. In DKR, the unreactive enantiomer is racemized in situ, allowing for its conversion to the desired product, potentially leading to a theoretical yield of 100%. organic-chemistry.org Chemoenzymatic DKR of allylic alcohols has been successfully achieved using a combination of a lipase (B570770) (for the resolution step) and a metal catalyst (for the racemization step), such as ruthenium or palladium complexes. wikipedia.orgnih.govorganic-chemistry.org This one-pot methodology provides a highly efficient route to homochiral allylic acetates and alcohols. organic-chemistry.org
The following table summarizes various biocatalytic strategies applicable to the synthesis of chiral compounds related to this compound.
| Biocatalytic Method | Enzyme/Catalyst System | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Enantioselective acylation of racemic allylic alcohols | High enantiomeric excess (>99% ee) for both product and unreacted substrate | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium complex | Acylation of racemic allylic alcohols with in-situ racemization | High yields (>80%) and high enantiomeric excess (>99% ee) | organic-chemistry.org |
| Asymmetric Reduction | Whole cells (e.g., Candida chilensis) or Ketoreductases | Reduction of prochiral α,β-unsaturated ketones to chiral allylic alcohols | Direct synthesis of a single enantiomer from a non-chiral starting material | nih.gov |
| ucalgary.caacs.org-Sigmatropic Rearrangement | Engineered Myoglobin Variants | Doyle-Kirmse reaction of allylic sulfides | Enantioselective C-C bond formation under mild conditions | rochester.edu |
These biocatalytic methods are central to developing sustainable routes for producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries. nih.gov
Iii. Elucidation of Chemical Reactivity and Mechanistic Pathways of E 3 Chloro 1 Methyl Propenyl Benzene
Reactivity Profiles of the Alkenyl Chloride Functionality
The alkenyl chloride portion of the molecule, featuring a chlorine atom attached to a doubly bonded carbon, is a key site for various chemical reactions.
Allylic halides such as ((E)-3-chloro-1-methyl-propenyl)-benzene are notable for their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This heightened reactivity is attributed to the ability of the adjacent double bond to stabilize the transition states and intermediates involved in these reactions. openochem.org Both unimolecular (SN1) and bimolecular (SN2) pathways are possible, often with allylic rearrangement, leading to what are termed SN1' and SN2' reactions.
In an SN1-type mechanism , the initial step involves the departure of the chloride ion to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at two different positions, leading to a mixture of products. The stability of this carbocation is a crucial factor in the reaction's feasibility. quora.combyjus.com
The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the leaving group, causing the simultaneous expulsion of the chloride ion. byjus.com Allylic halides are particularly susceptible to SN2 reactions due to favorable electronic factors and reduced steric hindrance. openochem.orgstackexchange.com The π-system of the double bond can overlap with the orbitals of the incoming nucleophile and the leaving group in the transition state, lowering the activation energy. quora.com
It is important to note that the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate structure, play a significant role in determining whether the reaction proceeds via an SN1, SN2, or a mixed pathway. stackexchange.com
Table 1: Comparison of SN1 and SN2 Mechanisms in Allylic Halides
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Determining Step | Formation of a carbocation | Concerted attack of the nucleophile |
| Kinetics | Unimolecular (rate = k[Substrate]) byjus.com | Bimolecular (rate = k[Substrate][Nucleophile]) byjus.com |
| Intermediate | Resonance-stabilized allylic carbocation quora.com | None (a five-coordinate transition state) masterorganicchemistry.com |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Tertiary and secondary allylic halides, polar protic solvents openochem.orgmasterorganicchemistry.com | Primary and secondary allylic halides, polar aprotic solvents |
| Rearrangement | Common (SN1') | Possible (SN2') |
The carbon-carbon double bond in this compound is susceptible to various addition reactions.
Electrophilic Addition: In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile. The regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation.
Radical Addition: Under conditions that generate free radicals, addition to the double bond can occur via a radical mechanism. This process is often initiated by light or a radical initiator. The regioselectivity of radical addition can sometimes be anti-Markovnikov.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.
The alkenyl chloride functionality makes this compound a valuable synthon in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In a typical cross-coupling reaction, the alkenyl chloride undergoes oxidative addition to a low-valent metal catalyst. Subsequent transmetalation with an organometallic reagent and reductive elimination yields the coupled product and regenerates the catalyst. wikipedia.org This versatility makes the compound a useful building block in the synthesis of more complex molecules. lookchem.com
Reactivity of the Benzene (B151609) and Methyl Moieties
Beyond the alkenyl chloride, the benzene ring and the allylic methyl group also exhibit characteristic reactivities.
The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The propenyl substituent on the benzene ring will direct incoming electrophiles to the ortho and para positions. Common examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.org The specific conditions and reagents used will determine the outcome of the reaction.
The methyl group is in an allylic position, meaning it is adjacent to the carbon-carbon double bond. This position confers special reactivity upon the methyl hydrogens. They can be abstracted by radical initiators, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then undergo further reactions, such as allylic halogenation or oxidation.
Table 2: Summary of Reactive Sites and Potential Transformations
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Alkenyl Chloride | Nucleophilic Substitution (SN1', SN2') | Alcohols, ethers, amines, etc. (with potential rearrangement) |
| Addition to Double Bond | Dihaloalkanes, haloalcohols, alkanes, cyclic compounds | |
| Cross-Coupling | Substituted alkenes | |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitro-, halo-, sulfo-, alkyl-, and acyl-substituted derivatives |
| Allylic Methyl Group | Radical Halogenation | Allylic halides |
| Oxidation | Allylic alcohols, aldehydes, or carboxylic acids |
Iv. Theoretical and Computational Studies of E 3 Chloro 1 Methyl Propenyl Benzene
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding are fundamental to understanding a molecule's stability and reactivity. Computational methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide profound insights into these aspects.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP and a Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p), offer a balance of computational cost and accuracy for organic molecules. researchgate.netinpressco.comreddit.com Application of DFT to ((E)-3-chloro-1-methyl-propenyl)-benzene would begin with a geometry optimization to find the lowest energy conformation of the molecule.
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters include the C-Cl bond, the C=C double bond of the propenyl group, the C-C bonds within the benzene (B151609) ring, and the C-C bond connecting the propenyl side chain to the aromatic ring. The results of such a calculation would yield a detailed three-dimensional structure, which is the foundation for all further computational analysis.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.78 | |
| C=C (propenyl) | 1.34 | |
| C-C (propenyl-phenyl) | 1.49 | |
| C-CH₃ | 1.51 | |
| C-C (aromatic avg.) | 1.39 | |
| **Bond Angles (°) ** | ||
| C-C=C (propenyl) | 124.5 | |
| Cl-C-C (propenyl) | 110.0 | |
| C(phenyl)-C(propenyl)=C | 122.0 | |
| Dihedral Angle (°) | ||
| C(phenyl)-C(phenyl)-C(propenyl)=C | ~0 or ~180 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring. The LUMO is anticipated to be distributed over the propenyl side chain, particularly the π* orbital of the C=C double bond, influenced by the electron-withdrawing chloro and phenyl substituents. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.215 | -5.85 |
| LUMO | -0.045 | -1.22 |
| HOMO-LUMO Gap (ΔE) | 0.170 | 4.63 |
Note: Values are hypothetical, based on typical DFT results for similar aromatic compounds.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the Lewis-like chemical bonding in a molecule. wikipedia.orgwisc.edu It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular donor-acceptor interactions, such as hyperconjugation.
Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound
| Atom | Predicted Natural Charge (e) |
| Cl | -0.25 |
| C (bonded to Cl) | +0.10 |
| C (double bond, adjacent to C-Cl) | -0.15 |
| C (double bond, bonded to phenyl and CH₃) | +0.05 |
| C (phenyl, ipso-carbon) | -0.08 |
| C (methyl group) | -0.20 |
Note: Charges are representative and illustrate expected trends from NBO analysis.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial for its physical properties and interactions with other molecules. Conformational analysis explores the different spatial arrangements of atoms, while molecular dynamics simulations model the molecule's behavior over time.
Conformational analysis of flexible molecules can be performed by scanning the potential energy surface (PES). q-chem.com This involves systematically changing a specific geometric parameter, such as a dihedral angle, and performing a constrained geometry optimization at each step to calculate the relative energy. uni-muenchen.de
For this compound, a key conformational degree of freedom is the rotation around the single bond connecting the propenyl group to the benzene ring. A PES scan of this dihedral angle would reveal the most stable conformation and the energy barriers between different rotamers. readthedocs.io It is expected that a planar or near-planar conformation, which allows for maximum π-conjugation between the benzene ring and the double bond, would be the most stable. The scan would quantify the energy penalty associated with rotating the propenyl group out of this plane.
Table 4: Predicted Relative Energy from a Potential Energy Surface Scan of the Phenyl-Propenyl Dihedral Angle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Planar (Most Stable) |
| 45 | 1.5 | Twisted |
| 90 | 3.5 | Perpendicular (Rotational Barrier) |
| 135 | 1.5 | Twisted |
| 180 | 0.1 | Planar (Near-degenerate) |
Note: Energy values are illustrative of a typical rotational profile for a conjugated system.
The bulk properties of a substance are governed by the nature and strength of its intermolecular interactions. For this compound, these interactions would include van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. The large, polarizable electron cloud of the benzene ring can lead to significant dispersion forces and potential π-π stacking interactions with neighboring molecules. The polar C-Cl bond introduces a permanent dipole moment, leading to dipole-dipole attractions.
Molecular dynamics (MD) simulations can be employed to study the collective behavior of many molecules in a condensed phase (liquid or solid). nih.gov By simulating the motions of molecules over time under specific conditions (temperature, pressure), MD can predict properties related to aggregation, such as the radial distribution function (RDF). rsc.org The RDF would reveal the preferred distances and orientations between molecules, providing insight into how they pack together. Such simulations could elucidate how π-π stacking and dipole-dipole forces collectively determine the structural organization of this compound in a condensed state.
Prediction of Spectroscopic Parameters and Spectral Assignment
A significant application of computational chemistry is the prediction of spectroscopic parameters. By calculating these properties in silico, researchers can simulate spectra that can be compared with experimental data. This comparison is crucial for the accurate assignment of spectral bands to specific molecular motions or electronic transitions, which can otherwise be a complex and ambiguous task.
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. windows.netbiointerfaceresearch.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. biointerfaceresearch.com These calculations yield a set of normal modes, each corresponding to a specific vibration of the molecule, such as bond stretching, bending, or twisting. ksu.edu.sa
The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This systematic overestimation is often corrected by applying a scaling factor, which improves the agreement with experimental data. windows.netbiointerfaceresearch.com For instance, scaling factors around 0.96 are common for DFT calculations using the B3LYP functional. windows.net The output of these calculations includes not only the frequencies of the vibrational modes but also their IR intensities and Raman activities, allowing for the simulation of the entire spectrum. nih.gov
For this compound, specific vibrational modes can be predicted and assigned. Key predicted vibrations would include:
C-H stretching from the benzene ring and the methyl and propenyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching from the aromatic ring and the propenyl double bond, usually in the 1400-1650 cm⁻¹ region.
C-Cl stretching , which is expected at lower frequencies, generally in the 600-800 cm⁻¹ range.
CH₃ deformation modes (symmetric and asymmetric bending), typically located around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Benzene ring modes , including the characteristic ring breathing and puckering vibrations.
The table below illustrates a hypothetical set of predicted vibrational frequencies and their assignments for this compound, based on typical values for the functional groups present.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |
| ~3080 | Aromatic C-H Stretch | Medium | Strong |
| ~2960 | Asymmetric CH₃ Stretch | Medium | Medium |
| ~2930 | Symmetric CH₃ Stretch | Weak | Medium |
| ~1650 | C=C (propenyl) Stretch | Medium | Strong |
| ~1600, 1480 | Aromatic C=C Stretch | Strong | Medium |
| ~1450 | Asymmetric CH₃ Bend | Medium | Weak |
| ~1375 | Symmetric CH₃ Bend | Medium | Weak |
| ~970 | =C-H Out-of-plane Bend (trans) | Strong | Weak |
| ~750 | C-Cl Stretch | Strong | Strong |
| ~740, 690 | Aromatic C-H Out-of-plane Bend | Strong | Weak |
Note: This table is illustrative. Actual calculated values would require specific DFT computations.
Computational chemistry is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants. doi.orgescholarship.org The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. aps.org
To convert the calculated shielding constants (σ) into chemical shifts (δ), a reference compound, usually Tetramethylsilane (TMS), is also calculated at the same level of theory. The chemical shift of a nucleus is then determined by the difference between the shielding of the reference and the shielding of the nucleus of interest (δ = σ_ref - σ_nuc). mdpi.com
Predicted ¹H and ¹³C NMR chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus.
¹H NMR: Protons on the benzene ring would be expected in the aromatic region (~7.0-7.5 ppm). The vinylic proton on the propenyl chain would likely be deshielded due to the double bond. The methyl group protons would appear further upfield, while the protons on the chloromethyl group would be shifted downfield due to the electronegativity of the chlorine atom.
¹³C NMR: The carbons of the benzene ring would appear in the typical aromatic region (~120-140 ppm). The sp² carbons of the double bond would also be in this region, while the sp³ carbon of the methyl group would be significantly upfield. The carbon bonded to chlorine would be deshielded compared to a standard alkyl carbon.
The following table provides an example of what predicted ¹H and ¹³C NMR chemical shifts might look like for the compound.
Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 |
| Vinylic (=CH) | 5.8 - 6.2 |
| Chloromethyl (-CH₂Cl) | 4.1 - 4.4 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 126 - 129 |
| Vinylic C (quaternary) | ~135 |
| Vinylic CH | ~125 |
| Chloromethyl (-CH₂Cl) | 45 - 50 |
Note: This table is for illustrative purposes. Accurate predictions require specific GIAO-DFT calculations.
The accuracy of these predictions depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.io Despite these complexities, computational NMR prediction is an indispensable tool for structural elucidation and for resolving ambiguities in experimental spectra. nih.govnih.gov
V. Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Electronic Insights Excluding Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers a powerful, non-destructive window into the molecular framework. While 1D NMR is used for primary identification, advanced 2D and specialized NMR techniques are required to resolve complex structural and dynamic questions.
Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecule's covalent framework and stereochemistry. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For ((E)-3-Chloro-1-methyl-propenyl)-benzene, a COSY spectrum would be expected to show correlations between the vinylic proton and the protons of the methyl group. It would also reveal the coupling network within the phenyl group, helping to differentiate the ortho, meta, and para protons based on their coupling patterns. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It is a highly sensitive technique that allows for the definitive assignment of each carbon atom that bears a proton. For the target molecule, HSQC would correlate the methyl protons to the methyl carbon, the vinylic proton to its corresponding carbon, the chloromethyl protons to their carbon, and each aromatic proton to its respective phenyl ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. Key correlations would be expected from the methyl protons to the C1 carbon of the propenyl chain and the ipso-carbon of the phenyl ring. Furthermore, correlations from the vinylic proton to the ipso-carbon and ortho-carbons of the phenyl ring would firmly establish the connection between the propenyl chain and the benzene (B151609) ring. The stereochemistry can also be supported by the observation of specific long-range couplings.
Table 1: Predicted Key 2D NMR Correlations for this compound
| Technique | Correlating Protons | Expected Correlated Nuclei | Information Gained |
|---|---|---|---|
| COSY | Vinylic-H | Methyl-H | Confirms proximity and coupling within the propenyl side chain. |
| Ortho-H | Meta-H | Establishes connectivity within the phenyl ring. | |
| HSQC | Methyl-H (CH₃) | C_methyl | Direct one-bond H-C assignment. |
| Vinylic-H (C=CH) | C_vinylic | Direct one-bond H-C assignment. | |
| Phenyl-H (Ar-H) | C_phenyl | Direct one-bond H-C assignment for all aromatic positions. | |
| HMBC | Methyl-H (CH₃) | C_vinylic, C_ipso (phenyl) | Confirms attachment of methyl group and its relation to the phenyl ring. |
| Vinylic-H (C=CH) | C_ipso, C_ortho (phenyl) | Confirms connectivity of the propenyl chain to the phenyl ring. |
Solid-state NMR (ssNMR) spectroscopy provides invaluable information on the structure, conformation, and packing of molecules in the crystalline state. nih.gov Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out. Measuring these parameters can yield precise information on molecular geometry and intermolecular distances.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would reveal the number of crystallographically inequivalent molecules in the unit cell. Any significant differences in the ¹³C chemical shifts compared to the solution state could indicate specific conformations stabilized by crystal packing forces. rsc.org Furthermore, 35Cl ssNMR is particularly sensitive to the local electronic environment around the chlorine nucleus. The nuclear quadrupolar coupling constant, measurable through ssNMR, is highly dependent on the electric field gradient at the nucleus and can provide detailed insights into the C-Cl bond's nature and any intermolecular interactions, such as halogen bonding, within the crystal lattice. wiley.comresearchgate.net
Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational interconversions. montana.edu In this compound, a key dynamic process is the rotation of the phenyl group around the single bond connecting it to the propenyl chain.
At high temperatures in solution, this rotation is typically fast, making the two ortho carbons (and protons) and the two meta carbons (and protons) chemically equivalent. However, if the temperature is lowered, this rotation could slow down. If the rate of rotation becomes comparable to the difference in NMR frequency of the non-equivalent ortho or meta positions, the corresponding NMR signals will broaden, eventually decoalesce, and sharpen again at very low temperatures into separate signals for each distinct position. nih.gov By analyzing the line shape of these signals at various temperatures (a process known as line-shape analysis), it is possible to calculate the rate constants for the rotational process and thereby determine the free energy of activation (ΔG‡), which represents the rotational barrier. unibas.it
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint based on the molecule's functional groups and skeletal structure. ksu.edu.sa
The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts.
Phenyl Group: The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. In-plane C=C stretching vibrations of the ring usually appear as a set of bands in the 1600-1450 cm⁻¹ range. The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as strong C-H out-of-plane bending bands between 900 and 675 cm⁻¹, can be diagnostic of the substitution pattern on the benzene ring.
Alkenyl Chloride Group: This group also has distinct vibrational signatures. The C=C double bond stretching is expected around 1670-1640 cm⁻¹. The C-Cl stretching vibration is a key feature, typically appearing in the 850-550 cm⁻¹ region of the spectrum; its exact position can be influenced by the conformation of the molecule. shimadzu.com The (E)-stereochemistry is often associated with a strong out-of-plane C-H bending (wagging) mode for the vinylic proton around 960-970 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl |
| Aliphatic C-H Stretch | 3000 - 2850 | Methyl, Chloromethyl |
| C=C Stretch (Alkene) | 1670 - 1640 | Alkenyl |
| C=C Stretch (Aromatic) | 1600, 1580, 1500, 1450 | Phenyl |
| C-H Bend (Methyl) | ~1450, ~1380 | Methyl |
| Vinylic C-H Out-of-Plane Bend | ~970 | Alkenyl (E-config) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Phenyl |
Analyzing vibrational spectra as a function of temperature is a powerful method to detect solid-state phase transitions and study conformational dynamics. nih.gov If the crystalline form of this compound undergoes a phase transition upon heating or cooling, this would likely manifest as an abrupt change in the FT-IR or Raman spectrum. aip.org Such changes can include the splitting of single peaks into multiple peaks, the appearance or disappearance of bands due to changes in crystallographic site symmetry or selection rules, and discontinuous shifts in peak positions. aip.orgmdpi.com
Furthermore, if multiple conformers of the molecule coexist in the solid state, their relative populations may change with temperature. This would be observed as a gradual change in the relative intensities of the vibrational bands corresponding to each conformer. By tracking these intensity changes, thermodynamic parameters governing the conformational equilibrium can be determined.
Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution
Mass spectrometry is a powerful tool for probing the intrinsic properties of molecules by analyzing their mass-to-charge ratio (m/z) upon ionization. For halogenated compounds like this compound, it offers unique insights into isotopic composition and structural fragmentation.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high precision. The theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound (C₁₀H₁₁³⁵Cl) is calculated to be 166.05493 Da. nih.gov
An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would confirm the elemental composition as C₁₀H₁₁Cl, distinguishing it from other potential isobaric compounds. Furthermore, the presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1, results in a characteristic isotopic pattern. libretexts.orgyoutube.com HRMS can resolve the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak, providing further evidence for the presence of a single chlorine atom in the molecule.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |
| [C₁₀H₁₁Cl]⁺ | ¹²C₁₀ ¹H₁₁ ³⁵Cl | 166.05493 | 100.0 |
| [C₁₀H₁₁Cl]⁺ | ¹²C₉ ¹³C₁ ¹H₁₁ ³⁵Cl | 167.05828 | 10.8 |
| [C₁₀H₁₁Cl]⁺ | ¹²C₁₀ ¹H₁₁ ³⁷Cl | 168.05198 | 32.0 |
This interactive table presents the calculated exact masses and expected relative abundances for the primary isotopic peaks of the molecular ion.
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 166) and analyzing the resulting product ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted based on established principles for halogenated and aromatic compounds. iaea.orgyoutube.comnih.gov
A primary fragmentation event is often the homolytic or heterolytic cleavage of the C-Cl bond. Inductive cleavage, favored by the electronegative chlorine atom, can lead to the loss of a chlorine radical (Cl•), resulting in a stable carbocation. youtube.com Another significant fragmentation involves cleavage at the benzylic position, which is stabilized by the aromatic ring.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Product Ion (m/z) | Interpretation |
| 166 ([M]⁺) | Loss of Cl• | 131 | Cleavage of the C-Cl bond to form a [C₁₀H₁₁]⁺ cation. |
| 166 ([M]⁺) | Loss of •CH₂Cl | 117 | Benzylic cleavage resulting in a stable [C₉H₉]⁺ ion. |
| 166 ([M]⁺) | Loss of C₃H₄Cl• | 91 | Rearrangement and fragmentation to form the highly stable tropylium (B1234903) ion [C₇H₇]⁺. |
| 91 ([C₇H₇]⁺) | Loss of C₂H₂ (acetylene) | 65 | Common fragmentation pathway for the tropylium ion. |
This table outlines the plausible fragmentation pathways, showing the mass-to-charge ratio of resulting product ions and their structural interpretation.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a single crystal of sufficient quality from a liquid or low-melting-point solid like this compound can be challenging, a successful analysis would yield a wealth of structural information.
The data would confirm the (E)-configuration of the propenyl double bond and reveal the exact bond lengths, bond angles, and torsion angles. For instance, it would detail the planarity of the benzene ring and the orientation of the chloro-methyl-propenyl substituent relative to it. rsc.org Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as van der Waals forces, dipole-dipole interactions involving the C-Cl bond, or potential weak C-H···π interactions between adjacent molecules. This information is crucial for understanding the solid-state properties and polymorphism of the compound.
Advanced Chromatographic Techniques for Purity and Stereoisomeric Purity
Advanced chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of this compound samples.
The structure of this compound contains a stereocenter at the carbon atom bonded to the phenyl ring, the methyl group, the hydrogen atom, and the chloropropenyl group. Therefore, the compound can exist as a pair of enantiomers (R and S forms). Chiral chromatography is the premier technique for separating these enantiomers and determining the enantiomeric excess (ee) of a non-racemic mixture. uma.esgcms.cz
This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds. windows.net By integrating the peak areas of the two separated enantiomers (A₁ and A₂), the enantiomeric excess can be precisely calculated using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Table 3: Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| 1 (e.g., R) | 8.45 | 95,000 |
| 2 (e.g., S) | 9.12 | 5,000 |
This table provides a hypothetical example of data from a chiral HPLC analysis, which would be used to calculate an enantiomeric excess of 90%.
Vi. Applications in Synthetic Organic Chemistry and Advanced Materials Science
Strategic Building Block in Complex Organic Synthesis
Detailed and specific examples of ((E)-3-Chloro-1-methyl-propenyl)-benzene serving as a strategic building block in the synthesis of complex organic molecules are not extensively documented in readily available scientific literature. While its structure suggests potential utility in various synthetic transformations, specific applications remain largely unreported.
Precursor for Stereodefined Polyenes and Conjugated Systems
The synthesis of stereodefined polyenes and conjugated systems often relies on precursors with well-defined stereochemistry and reactive functional groups. Although the vinyl chloride moiety in this compound could theoretically participate in cross-coupling reactions to extend conjugation, specific studies detailing its use as a precursor for the synthesis of such systems are not prominently featured in the scientific literature. General methodologies for the synthesis of conjugated systems exist, but the application of this specific chloro-alkene has not been a focus of reported research.
Intermediate in Asymmetric Synthesis of Chiral Molecules
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. While related compounds such as optically active 3-chloro-1-phenyl-1-propanol have been the subject of patents for their utility in preparing chiral drugs, specific research detailing the use of this compound as a key intermediate in the asymmetric synthesis of particular chiral molecules is scarce. The potential for stereoselective reactions at the allylic position or transformations of the double bond exists in principle, but dedicated studies on this substrate are not widely available.
Role in the Synthesis of Functionalized Scaffolds
Functionalized scaffolds are crucial in medicinal chemistry and materials science for the development of new drugs and materials. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. While the functionalization of various molecular frameworks is a broad area of research, specific examples of this compound being utilized as a foundational element for the construction of complex and diverse functionalized scaffolds are not well-documented in the literature.
Potential in Functional Materials Development
The development of functional materials with tailored properties is a significant area of contemporary research. The incorporation of specific monomers can impart desired optical, electronic, or mechanical properties to polymers and other materials.
Monomer for Specialty Polymers with Tailored Properties
Precursor for Optoelectronic or Responsive Materials
The synthesis of optoelectronic and responsive materials often involves precursors with specific electronic and structural features. While the phenyl and vinyl groups in this compound could be envisioned as components in such materials, there is a lack of specific research demonstrating its application as a precursor for the development of materials with tailored optoelectronic or responsive properties.
Ligand or Catalyst Component in Transition Metal Catalysis
Currently, there is a lack of specific, documented research detailing the direct application of this compound as a ligand or a principal component in a catalyst system for transition metal-catalyzed reactions. However, the inherent structural features of the molecule—namely the allylic chloride and the substituted phenyl group—allow for a scientifically grounded discussion of its potential in this capacity. The reactivity of this compound can be inferred from studies on analogous, less substituted structures such as cinnamyl chloride.
The presence of the allylic chloride moiety is of significant interest for catalysis. Allylic chlorides are known to undergo oxidative addition to low-valent transition metals, such as palladium(0) and rhodium(I), to form η³-allyl metal complexes. This step is a cornerstone of many catalytic cross-coupling reactions. Therefore, this compound could potentially serve as a precursor to a catalytically active π-allyl palladium complex.
Moreover, complexes featuring a cinnamyl ligand, which is structurally analogous to the propenyl-benzene fragment of the title compound, have been developed and utilized as catalysts. For instance, a palladium-N-heterocyclic carbene (NHC) complex incorporating a cinnamyl ligand, [Pd(IPr*OMe)(cin)Cl], has demonstrated high efficacy in Buchwald-Hartwig, Suzuki-Miyaura, and Kumada–Corriu cross-coupling reactions. acs.org This suggests that a complex derived from this compound could exhibit similar catalytic activity, potentially influenced by the electronic and steric effects of the additional methyl group.
The methyl group on the propenyl chain of this compound would likely influence the regioselectivity and stereoselectivity of any catalytic transformations in which it participates. This substitution could favor the formation of certain isomers in the products of allylic substitution reactions.
While direct experimental evidence is not available for this compound, the established reactivity of similar allylic chlorides in transition metal catalysis provides a strong basis for its potential applications. The following table summarizes representative transition metal-catalyzed reactions where cinnamyl chloride, a close structural analog, is used as a substrate, highlighting the types of transformations that could be envisaged for this compound.
Table 1: Representative Transition Metal-Catalyzed Reactions of Cinnamyl Chloride
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd-NHC complexes | Aryl chlorides/bromides, Alkyl/aryl amines | Unsymmetrical triarylamines |
| Suzuki-Miyaura Coupling | Pd-NHC complexes | Arylboronic acids | Tetra-ortho-substituted biaryls |
| Kumada-Corriu Coupling | Pd-NHC complexes | Grignard reagents | Substituted alkenes |
| O-allylation | Ruthenium(II) complex | Phenols, Carboxylic acids | Branched allyl ethers/esters |
Vii. Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
A primary objective in the synthesis of allylic chlorides, including ((E)-3-Chloro-1-methyl-propenyl)-benzene, is the development of highly efficient and selective catalytic systems. While traditional methods for the synthesis of allylic chlorides exist, there is a continuous drive for greener and more atom-economical processes. mdpi.com Future research is anticipated to focus on several key areas:
Advanced Transition Metal Catalysis: Palladium-catalyzed allylic substitution reactions are well-established for forming various carbon-carbon and carbon-heteroatom bonds. nih.gov Future work will likely involve the design and application of novel ligands to control regioselectivity and enantioselectivity in the synthesis of chiral analogues of this compound. nih.gov Similarly, exploring catalysts based on other transition metals could offer alternative reactivity and selectivity profiles.
Organocatalysis: The use of small organic molecules as catalysts presents a sustainable alternative to metal-based systems. Research into organocatalytic methods for the chlorination of allylic alcohols or the direct C-H chlorination of propenylbenzene precursors could lead to milder reaction conditions and reduced metal contamination in the final product.
Biocatalysis: The use of enzymes for selective halogenation reactions is a growing field. Future investigations might explore the potential of engineered halogenases for the direct and enantioselective synthesis of this compound or its precursors, offering a highly sustainable synthetic route.
A comparative overview of potential catalytic systems is presented in Table 1.
Table 1: Comparison of Potential Catalytic Systems for Allylic Chloride Synthesis
| Catalytic System | Potential Advantages | Potential Challenges |
|---|---|---|
| Transition Metal Catalysis | High reactivity and turnover numbers, tunable selectivity through ligand design. nih.gov | Cost of precious metals, potential for product contamination, often requires inert atmosphere. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, environmentally benign. | Can require higher catalyst loadings, may have lower turnover frequencies than metal catalysts. |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous media, room temperature), environmentally friendly. | Limited substrate scope, enzyme stability can be an issue, requires specialized expertise. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and process optimization. semanticscholar.orgvapourtec.com For the synthesis of this compound, these technologies could be transformative.
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This enhanced control can lead to improved yields and selectivities, as well as safer handling of hazardous reagents and intermediates. vapourtec.com Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. vapourtec.com
The potential benefits of integrating flow chemistry for the synthesis of this compound are summarized in Table 2.
Table 2: Potential Advantages of Flow Chemistry in the Synthesis of this compound
| Feature | Advantage in Flow Chemistry |
|---|---|
| Heat Transfer | Superior heat exchange allows for better temperature control, which is crucial for selective reactions and preventing side product formation. semanticscholar.org |
| Mixing | Efficient mixing at the microscale ensures homogeneity and can accelerate reaction rates. vapourtec.com |
| Safety | The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or performing exothermic reactions. vapourtec.com |
| Scalability | Scaling up production is achieved by running the system for a longer duration, rather than using larger reactors, which simplifies the process. vapourtec.com |
| Automation | Flow systems can be readily automated for high-throughput screening of reaction conditions and library synthesis. nih.gov |
Exploitation of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry)
Unconventional activation methods, such as photoredox catalysis and electrochemistry, are emerging as powerful tools in organic synthesis. nih.govnih.gov These techniques offer unique reaction pathways by accessing reactive intermediates under mild conditions.
Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, which can be used to generate radical intermediates. acs.org In the context of this compound, photoredox catalysis could enable novel C-H functionalization reactions on the propenylbenzene scaffold or facilitate the introduction of the chloro group under mild, radical-based conditions. ucla.edu The ability of photoredox catalysis to operate at room temperature and with high functional group tolerance makes it an attractive area for future investigation. acs.org
Electrochemistry: Electrochemical synthesis uses an electric current to drive redox reactions. This method avoids the need for stoichiometric chemical oxidants or reductants, making it an inherently greener approach. nih.gov Electrosynthesis could be explored for the chlorination of suitable precursors to this compound. The fine-tuning of electrode potential offers a high degree of control over the reactivity and selectivity of the transformation. researchgate.net
Advanced In-situ Spectroscopic Monitoring of Reaction Progress
A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic methods. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. mt.com
For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to track the concentrations of reactants, products, and any observable intermediates throughout the course of the reaction. rsc.orgacs.org This data can be used to develop accurate kinetic models, identify reaction bottlenecks, and optimize reaction conditions for improved yield and selectivity. spectroscopyonline.com
Synergistic Experimental and Computational Research Initiatives
The combination of experimental studies with computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. ucdavis.edu Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts in a given transformation.
Future research on this compound would benefit from a synergistic approach where computational studies are used to guide experimental design. For instance, theoretical calculations could be used to screen potential catalysts or to predict the most likely sites for functionalization on the molecule. nih.gov This integrated approach can accelerate the discovery of new reactions and the optimization of existing synthetic routes.
Q & A
Basic Questions
Q. What are the key spectroscopic methods for characterizing ((E)-3-Chloro-1-methyl-propenyl)-benzene?
- NMR spectroscopy (¹H and ¹³C) is critical for confirming the E-configuration and substituent positions. For example, coupling constants in ¹H NMR can distinguish between E/Z isomers .
- Mass spectrometry (MS) provides molecular weight verification (144.213 g/mol, as per CAS 33558-12-2) and fragmentation patterns .
- Infrared (IR) spectroscopy identifies functional groups like C-Cl and C=C stretching vibrations.
- X-ray crystallography (using SHELX programs) resolves stereochemistry and bond lengths, especially for structurally complex derivatives .
Q. How is this compound synthesized?
- A common method involves base-mediated coupling of allyl chloride derivatives with substituted benzene precursors. For example, potassium carbonate in dichloromethane facilitates nucleophilic substitution, with reaction monitoring via TLC or HPLC-MS .
- Reaction conditions : Room temperature, inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What analytical techniques ensure purity and stability during storage?
- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities (<1% threshold) .
- Gas chromatography (GC) coupled with flame ionization detection (FID) monitors volatile byproducts.
- Storage recommendations: Dark glass vials at -20°C under nitrogen to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How does the E-configuration influence reactivity in cross-coupling reactions?
- The E-isomer’s steric profile favors Sonogashira coupling or Suzuki-Miyaura reactions due to reduced hindrance at the double bond. For example, Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives with >80% efficiency .
- Computational studies (DFT) show that the E-configuration lowers activation energy by 15–20 kJ/mol compared to Z-isomers in electrophilic additions .
Q. What computational tools predict the compound’s pharmacokinetic behavior?
- Physiologically Based Pharmacokinetic (PBPK) models extrapolate data from structurally similar compounds (e.g., ethylbenzene) to estimate absorption, distribution, and hepatic clearance. Parameters include logP (3.42) and blood-air partition coefficients .
- Molecular docking (AutoDock Vina) predicts interactions with cytochrome P450 enzymes, aiding toxicity risk assessment .
Q. How can contradictory data in reaction yields be resolved?
- Design of Experiments (DoE) optimizes variables like catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (toluene vs. DMF), and temperature (60–100°C).
- Controlled atmosphere techniques (e.g., Schlenk lines) mitigate oxygen/moisture interference, improving reproducibility .
Q. What strategies validate the compound’s role in multicomponent reactions?
- Mechanistic probes : Isotopic labeling (e.g., ¹³C at the chloro-substituted carbon) tracks regioselectivity in Diels-Alder reactions .
- In situ IR spectroscopy monitors intermediate formation, such as enolate or carbocation species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
